2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid

Description

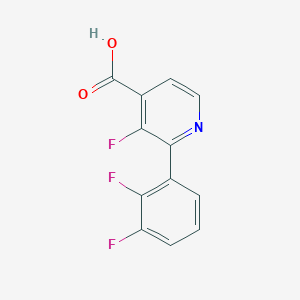

2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a pyridine ring (isonicotinic acid backbone) substituted with a fluorine atom at position 3 and a 2,3-difluorophenyl group at position 2. This compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic and hydrogen-bonding capabilities of the phenyl and carboxylic acid groups.

Properties

Molecular Formula |

C12H6F3NO2 |

|---|---|

Molecular Weight |

253.18 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-3-fluoropyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H6F3NO2/c13-8-3-1-2-6(9(8)14)11-10(15)7(12(17)18)4-5-16-11/h1-5H,(H,17,18) |

InChI Key |

RBHGITJYPHRFON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC=CC(=C2F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of organolithium reagents and oxalic acid esters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid and its analogs:

Key Observations:

Fluorine Substitution Patterns: The 2,3-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs like 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid . Chloro-fluoro analogs (e.g., 2-(2-chloro-3-fluorophenyl)acetic acid ) exhibit reduced electronegativity compared to di-fluoro derivatives, which may alter reactivity and toxicity profiles.

Core Structure Differences: Isonicotinic acid vs. acetic acid: The pyridine ring in isonicotinic acid derivatives facilitates hydrogen bonding and π-π stacking interactions, unlike the linear acetic acid moiety in biphenyl analogs . This difference could influence target selectivity (e.g., enzyme active sites). Hydroxy vs.

Pharmacological and Therapeutic Insights

- Goxalapladib : This atherosclerosis drug incorporates a 2,3-difluorophenyl group linked to a naphthyridine-acetamide core. Its success highlights the role of di-fluoro substitution in enhancing target affinity (e.g., lipoprotein-associated phospholipase A2 inhibition). The target compound’s isonicotinic acid group may offer similar advantages in binding to charged or polar residues in enzymes.

- Biphenyl Acetic Acid Derivatives : Compounds like 2-[4-(2,3-difluorophenyl)phenyl]acetic acid demonstrate that di-fluoro substitution on biphenyl structures improves pharmacokinetic properties, such as half-life and bioavailability. The target compound’s pyridine ring may further optimize these properties by introducing additional hydrogen-bonding sites.

Biological Activity

2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, notable for its unique structural features, including three fluorine atoms and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, which could have therapeutic implications in various diseases.

Chemical Characteristics

- Molecular Formula : C₁₂H₆F₃NO₂

- Molecular Weight : 253.18 g/mol

- CAS Number : 1261588-42-4

The biological activity of this compound is primarily linked to its interaction with specific enzymes. The presence of fluorine atoms enhances the compound's binding affinity and reactivity due to their electron-withdrawing properties, which can significantly influence nucleophilicity and overall chemical behavior in biological systems .

Enzyme Inhibition

One of the key areas of research surrounding this compound is its role as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various neurodegenerative diseases and metabolic disorders. Inhibition studies have demonstrated that this compound exhibits significant activity against both GSK-3α and GSK-3β isoforms.

| Compound | GSK-3β IC₅₀ (nM) | GSK-3α IC₅₀ (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Compounds | Varies | Varies |

Note: Specific IC₅₀ values for this compound are still being determined through ongoing studies.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating various conditions:

- Neurodegenerative Diseases : Inhibition of GSK-3 has been linked to reduced tau phosphorylation, which is crucial in conditions like Alzheimer's disease. The compound's ability to modulate tau levels suggests potential applications in neuroprotection .

- Cancer Therapeutics : The compound's inhibitory effects on GSK-3 may also extend to cancer treatment, as GSK-3 is involved in cell proliferation and survival pathways. Preliminary findings indicate that it may inhibit the growth of gliomas and other cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from isonicotinic acid derivatives. Understanding the structure-activity relationship is critical for optimizing its biological efficacy. The fluorine substitutions play a pivotal role in enhancing the compound's potency and selectivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. For fluorinated aromatic systems, direct fluorination using reagents like DAST (diethylaminosulfur trifluoride) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity . Monitor reaction progress using TLC (silica gel, UV visualization) and confirm intermediates via NMR (referencing trifluoroacetic acid as an external standard).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : , , and NMR (e.g., in DMSO-d6) to confirm regiochemistry and fluorine substitution patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction studies are critical. Use slow evaporation from acetone/hexane for crystal growth .

- HPLC-MS : Electrospray ionization (ESI) in negative ion mode to verify molecular weight and detect impurities .

Q. What solvent systems are optimal for stability studies of fluorinated isonicotinic acid derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, but aqueous buffers (pH 6–7) are preferred for mimicking physiological conditions. Stability assays should include UV-Vis spectroscopy (monitoring absorbance at 260–280 nm) and periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution. Focus on Fukui indices to identify nucleophilic/electrophilic sites and assess steric hindrance from the difluorophenyl group. Pair with molecular docking studies to predict interactions with biological targets (e.g., enzymes in tuberculosis pathways) .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for fluorinated aromatic systems?

- Methodological Answer :

- Step 1 : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Step 2 : Compare experimental chemical shifts with DFT-predicted values (GIAO method) to identify discrepancies in substituent effects .

- Step 3 : Re-examine synthetic routes if computational and experimental data diverge—unreacted intermediates or regioisomers may skew results .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses. Monitor enzyme activity via fluorescence (e.g., NADH depletion in dehydrogenase assays) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ) .

- Mutagenesis Studies : Target active-site residues (predicted by docking) to validate inhibitor-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.